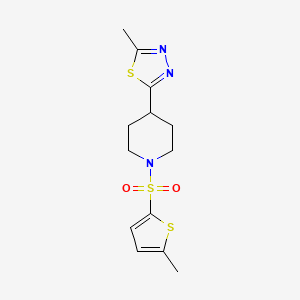

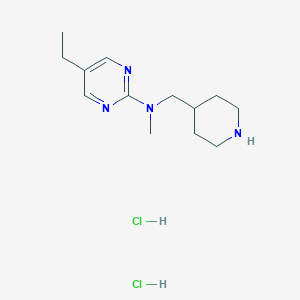

![molecular formula C20H18Cl2F2O3 B2500366 Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate CAS No. 400082-53-3](/img/structure/B2500366.png)

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate is a chemical compound that is not directly described in the provided papers. However, related compounds with similar structural motifs, such as ethyl 3-oxobutanoate derivatives, have been synthesized and studied for various applications, including antimicrobial activities and as intermediates in organic synthesis. These compounds are typically synthesized through Knoevenagel condensation reactions and have been characterized by spectral studies and X-ray diffraction .

Synthesis Analysis

The synthesis of related ethyl 3-oxobutanoate derivatives involves Knoevenagel condensation reactions, which are catalyzed by piperidine and trifluoroacetic acid in benzene under reflux conditions. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized using this method with corresponding aldehydes .

Molecular Structure Analysis

The molecular structures of the synthesized ethyl 3-oxobutanoate derivatives have been determined by X-ray diffraction studies. These compounds crystallize in different crystal systems, such as triclinic and monoclinic, and adopt a Z conformation about the C=C double bond .

Chemical Reactions Analysis

The ethyl 3-oxobutanoate derivatives have been used as intermediates in further chemical reactions. For example, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a related compound, has been applied in Williamson ether synthesis with various phenols and in situ ester hydrolysis reactions to yield corresponding carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-oxobutanoate derivatives are inferred from their synthesis and structural analysis. These compounds are typically solid at room temperature and their antimicrobial and antioxidant activities have been evaluated in vitro, indicating potential applications in pharmaceuticals . The kinetic analysis of related polymerization reactions, such as the cationic ring-opening polymerization of 3,3-bis(chloromethyl)oxacyclobutane, provides insight into the reactivity and stability of ester-type propagating species, which could be relevant for understanding the behavior of similar ester-containing compounds .

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structures

Cyclic Peroxides Synthesis : A study by Qian et al. (1992) explored the synthesis of cyclic peroxides from various compounds, including ethyl 2-acetyl-3-oxobutanoate, in the presence of manganese acetate and molecular oxygen. This process yielded cyclic peroxides in moderate-to-good yields, showcasing a potential application in chemical synthesis (Qian, Yamada, Nishino, & Kurosawa, 1992).

Precatalyst Enhancement : Enhancing the activity and thermal stability of iron and nickel pre-catalysts was investigated using derivatives similar to ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate. This included studies by Sun et al. (2012, 2015) focusing on iron and nickel complexes with high activity in ethylene polymerization (Sun et al., 2012), (Sun et al., 2015).

Synthesis of Quinoline Derivatives : Research by Li et al. (2020) demonstrated the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from compounds including ethyl 4-chloro-3-oxobutanoate. This synthesis process highlights the versatility of such compounds in creating poly-functionalized quinolines (Li et al., 2020).

Catalysis and Organic Reactions

Enzyme-Catalyzed Asymmetric Reduction : Shimizu et al. (1990) studied the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, demonstrating its potential in producing chiral compounds with high enantiomeric excess. This research indicates the compound's role in facilitating enzymatic reactions (Shimizu et al., 1990).

Michael Addition Catalysis : A study by Tateiwa et al. (2001) involved the Michael addition of β-keto esters, including ethyl 2-methyl-3-oxobutanoate, to methyl vinyl ketone. This process was catalyzed by a pentacoordinate organosilicate, illustrating the compound's utility in catalytic reactions (Tateiwa & Hosomi, 2001).

Material Science and Film Deposition

- Copper Film Deposition : Hwang et al. (1996) utilized bis(alkyl 3-oxobutanoato)copper(II) compounds for depositing copper films. The study demonstrated that variants of the alkyl 3-oxobutanoate, similar to the compound , can be effective precursors in material science applications, particularly in film deposition (Hwang, Choi, & Shim, 1996).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2F2O3/c1-3-27-19(26)20(12(2)25,10-13-15(21)6-4-8-17(13)23)11-14-16(22)7-5-9-18(14)24/h4-9H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFPGIXLEWDVIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)(CC2=C(C=CC=C2Cl)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

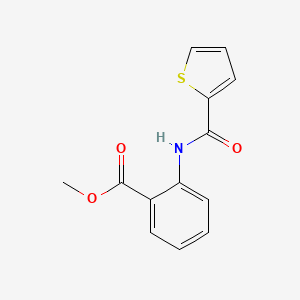

![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)

![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)

![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)

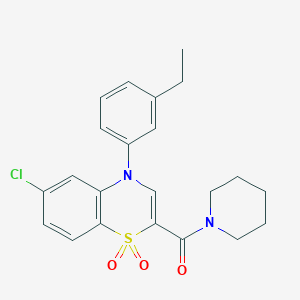

![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)

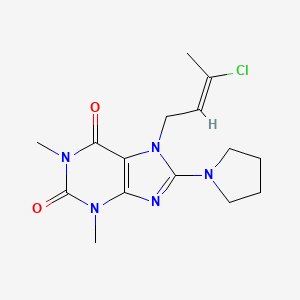

![N-(3-methoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2500304.png)

![N-(3-morpholin-4-ylpropyl)-2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2500305.png)